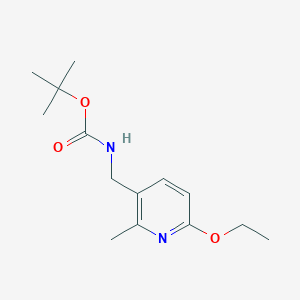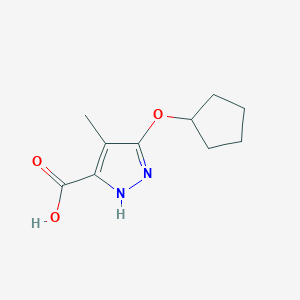
5-Chloro-4-morpholinopyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-morpholinopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyridine ring substituted with a chloro group, a morpholine ring, and a sulfonamide group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-morpholinopyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative coupling methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-morpholinopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-4-morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Other sulfonamide compounds include sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
5-Chloro-4-morpholinopyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12ClN3O3S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(17(11,14)15)9(7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,14,15) |
Clave InChI |
FJBVQZUZJWLCLC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


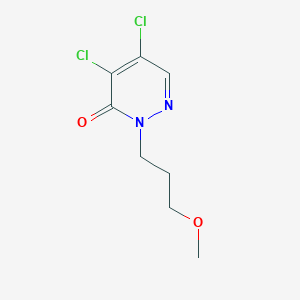
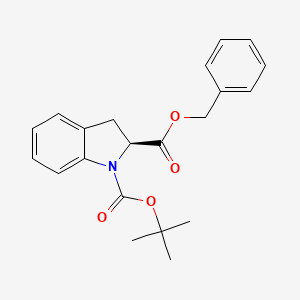
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)
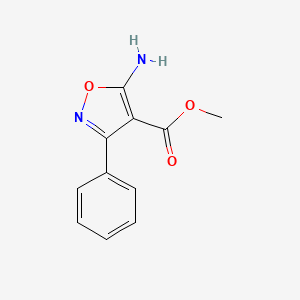
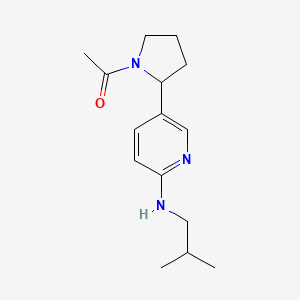
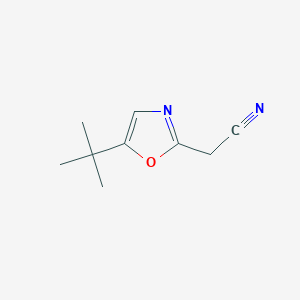
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)


![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
